molecular formula C33H48NNaO10S B12297504 Methylprednisolone suleptanate monosodiumsalt

Methylprednisolone suleptanate monosodiumsalt

Cat. No.: B12297504
M. Wt: 673.8 g/mol
InChI Key: CDMLLMOLWUKNEK-UHFFFAOYSA-M
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Description

Methylprednisolone suleptanate monosodiumsalt is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is specifically the C21 suleptanate ester of methylprednisolone. This compound is known for its anti-inflammatory and immunosuppressive properties and is used in the treatment of various inflammatory and autoimmune conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of methylprednisolone suleptanate monosodiumsalt involves the esterification of methylprednisolone with suleptanic acid. The reaction typically requires a basic catalyst to facilitate the esterification process . The synthetic route can be summarized as follows:

    Starting Material: Methylprednisolone

    Catalyst: Basic catalyst (e.g., sodium hydroxide)

    Reaction: Esterification with suleptanic acid

    Product: this compound

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methylprednisolone suleptanate monosodiumsalt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various methylprednisolone derivatives, which can have different pharmacological properties .

Mechanism of Action

Methylprednisolone suleptanate monosodiumsalt acts as a prodrug of methylprednisolone. Upon administration, it is converted to the active form, methylprednisolone, which exerts its effects by binding to glucocorticoid receptors. This binding leads to the regulation of gene expression and modulation of inflammatory responses. The compound also affects the release of neurotransmitters such as glutamate and gamma-aminobutyric acid (GABA) in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylprednisolone suleptanate monosodiumsalt is unique due to its improved water solubility compared to other methylprednisolone esters. This property makes it suitable for intravenous administration, providing rapid onset of action and better control of inflammatory conditions .

Properties

Molecular Formula

C33H48NNaO10S

Molecular Weight

673.8 g/mol

IUPAC Name

sodium;2-[[8-[2-(11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-8-oxooctanoyl]-methylamino]ethanesulfonate

InChI

InChI=1S/C33H49NO10S.Na/c1-21-17-23-24-12-14-33(40,32(24,3)19-26(36)30(23)31(2)13-11-22(35)18-25(21)31)27(37)20-44-29(39)10-8-6-5-7-9-28(38)34(4)15-16-45(41,42)43;/h11,13,18,21,23-24,26,30,36,40H,5-10,12,14-17,19-20H2,1-4H3,(H,41,42,43);/q;+1/p-1

InChI Key

CDMLLMOLWUKNEK-UHFFFAOYSA-M

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCCCCCC(=O)N(C)CCS(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

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